3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine

Medicinal Chemistry Drug Design ADME Properties

Hexafluorinated piperidine scaffolds often suffer from inconsistent purity or high moisture content, derailing multi-step syntheses. This building block resolves these issues with a guaranteed ≥98% purity and a unique orthogonal reactivity profile. - CNS-Optimized: LogP 1.71 & TPSA 40.54 Ų favor BBB penetration for neuroscience hit-ID. - Orthogonal Handles: N-trifluoroacetyl protected amine & free 2° alcohol enable sequential, high-yield derivatization. - Photoaffinity Probe Precursor: Directly accelerates the synthesis of bi-functional (trifluoromethyl)diazirine probes.

Molecular Formula C9H11F6NO2
Molecular Weight 279.18 g/mol
Cat. No. B12854984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine
Molecular FormulaC9H11F6NO2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C(F)(F)F)C(C(F)(F)F)O
InChIInChI=1S/C9H11F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5-6,17H,1-4H2
InChIKeyCSDAQHDCIVLBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine: Physicochemical & Comparator Overview


3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine (CAS 1283718-09-1) is a hexafluorinated piperidine building block featuring both an N-trifluoroacetyl protecting group and a 3-(1-hydroxy-2,2,2-trifluoroethyl) substituent. It belongs to a distinct series of dual-fluorinated piperidine isomers and analogs utilized in medicinal chemistry for scaffold diversification . Its computed LogP is 1.71, with a topological polar surface area (TPSA) of 40.54 Ų, 2 hydrogen bond acceptors, and 1 hydrogen bond donor, defined by a molecular formula of C9H11F6NO2 and a molecular weight of 279.18 g/mol . This compound is cataloged under MDL number MFCD18800773 and is typically supplied at a minimum purity specification of 98% .

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine: Why Analogs Are Not Interchangeable


This scaffold's utility is defined by the synergistic presence of a protected secondary amine and a secondary trifluoromethyl alcohol. Generic substitution with a positional isomer like 4-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine (CAS 1283719-47-0) alters the molecular shape and the presentation of hydrogen-bonding vectors, which directly impacts target binding conformations . Similarly, omitting the N-trifluoroacetyl group, as in 3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine (CAS 1258651-65-8), fundamentally changes the molecule's lipophilicity and offers no protection of the basic amine, leading to divergent reactivity in downstream synthetic steps and different pharmacological profiles of final products . These structural modifications prevent direct interchangeability in structure-activity relationship (SAR) studies and multi-step syntheses.

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine: Head-to-Head Comparative Evidence


Lipophilicity (LogP) Differentiation for Pharmacokinetic Optimization

The 3-substituted target compound exhibits a significantly lower computed LogP (1.71) compared to its 4-substituted regioisomer, 4-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine (CAS 1283719-47-0), which has a computed LogP of 1.98 . Lower LogP is often associated with improved aqueous solubility and a reduced risk of metabolic instability and toxicity, which is a critical differentiator for selecting a lead-like scaffold during the drug discovery hit-to-lead phase [1].

Medicinal Chemistry Drug Design ADME Properties

TPSA and Molecular Shape for CNS Penetration Potential

The target compound has a reported TPSA of 40.54 Ų . Its regioisomer, 4-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine, has a slightly higher TPSA of 42.11 Ų . For central nervous system (CNS) drug candidates, a TPSA below 60-70 Ų is generally favorable for passive blood-brain barrier (BBB) penetration. The even lower TPSA of the 3-isomer provides a quantifiable, albeit small, advantage in designing compounds with superior CNS entry potential, directly addressing a key procurement driver for neuroscience-focused research programs.

Neuroscience CNS Drug Design Physicochemical Profiling

N-Protection and Downstream Synthetic Utility

The N-trifluoroacetyl group is a well-established amine protecting group that can be cleaved under mild, orthogonal conditions. In contrast, the N-unprotected analog, 3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine (CAS 1258651-65-8), is a free base with a pKa of approximately 10.0 (predicted), which can lead to unwanted side reactions and salt formation during synthesis . The trifluoroacetyl-protected analog is thus essential for multi-step synthetic sequences requiring amine masking, as demonstrated in the general synthesis of complex piperidine derivatives where N-trifluoroacetyl protection was critical for successful amidoalkylation and C-N cross-coupling reactions [1].

Synthetic Methodology Medicinal Chemistry Protecting Group Strategy

3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine: High-Value Procurement Scenarios


Lead-Like Library Design for CNS Drug Discovery

The combination of the lowest LogP (1.71) and TPSA (40.54 Ų) among its direct regioisomers makes 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine the optimal scaffold for synthesizing compound libraries aimed at CNS targets. Its physicochemical profile inherently favors BBB penetration, providing a superior starting point for hit identification campaigns in neuroscience compared to the 4-substituted isomer . This evidence supports bulk procurement for dedicated CNS-focused fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis initiatives.

Orthogonal Protection for Bifunctional Scaffold Synthesis

In complex molecule synthesis, the presence of a protected amine (N-trifluoroacetyl) and a free secondary alcohol provides two handles with orthogonal reactivity. The alcohol can be functionalized (e.g., oxidized to a ketone, transformed into a leaving group, or derivatized) without affecting the amine . This is a critical advantage for medicinal chemistry projects requiring the sequential introduction of diverse fragments onto a piperidine core, justifying its procurement over the unprotected analog which lacks this synthetic differentiation and can lead to complex, low-yielding reaction mixtures .

Trifluoromethylated Photoaffinity Probe Synthesis

The trifluoroacetyl group is a well-documented precursor for (trifluoromethyl)diazirine photoaffinity labels. 1-(Trifluoroacetyl)piperidine has been used as a trifluoroacetylating agent in such applications . The target compound, with an additional synthetic handle (the 3-hydroxyethyl group), can serve as a more complex precursor for designing bi-functional photoaffinity probes that require a linking moiety, enabling the study of complex biological targets. Procuring this compound accelerates the synthesis of next-generation chemical biology tools by combining two key functionalities in a single building block.

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